molecular formula C6H4Cl3N B3428190 2,3,6-Trichloroaniline CAS No. 65510-46-5

2,3,6-Trichloroaniline

Cat. No.: B3428190
CAS No.: 65510-46-5
M. Wt: 196.5 g/mol
InChI Key: ZJMMPUVJZQBMEM-UHFFFAOYSA-N
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Description

2,3,6-Trichloroaniline is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 6 positions. This compound is a solid at room temperature and is known for its use in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Trichloroaniline can be synthesized through the chlorination of aniline. One common method involves the reaction of aniline with chlorine gas in the presence of a solvent like carbon tetrachloride. The reaction proceeds as follows:

C6H5NH2+3Cl2C6H2Cl3NH2+3HCl\text{C}_6\text{H}_5\text{NH}_2 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{NH}_2 + 3\text{HCl} C6​H5​NH2​+3Cl2​→C6​H2​Cl3​NH2​+3HCl

In this reaction, aniline is treated with chlorine gas, resulting in the substitution of hydrogen atoms with chlorine atoms on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chlorobenzene and aniline in a reaction kettle. Hydrogen chloride gas is introduced, followed by chlorine gas. The reaction mixture is then heated until the reaction is complete. The product is filtered, and the filtrate is processed to recover chlorobenzene, which can be reused .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it to less chlorinated anilines.

    Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can replace chlorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroanilines, while reduction can produce less chlorinated anilines .

Scientific Research Applications

2,3,6-Trichloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a model compound for studying the effects of chlorinated anilines on biological systems.

    Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of antimicrobial agents.

    Industry: It is used in the production of herbicides and pesticides

Mechanism of Action

The mechanism by which 2,3,6-Trichloroaniline exerts its effects involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. The compound’s chlorinated structure allows it to interact with hydrophobic regions of proteins, potentially disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloroaniline: Another trichloroaniline isomer with chlorine atoms at the 2, 4, and 6 positions.

    2,4,5-Trichloroaniline: Chlorine atoms are at the 2, 4, and 5 positions.

    2,3,4-Trichloroaniline: Chlorine atoms are at the 2, 3, and 4 positions.

Uniqueness

2,3,6-Trichloroaniline is unique due to its specific substitution pattern, which affects its reactivity and interactions with other molecules. This pattern influences its physical properties, such as melting and boiling points, and its chemical behavior in reactions .

Properties

IUPAC Name

2,3,6-trichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMMPUVJZQBMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237437
Record name Benzamine, 2,3,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65510-46-5, 88963-39-7
Record name Benzenamine, 2,3,6-trichloro-, labeled with carbon-14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65510-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamine, 2,3,6-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088963397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamine, 2,3,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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